molecular formula C20H31N3O3S B5381132 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide

Cat. No. B5381132
M. Wt: 393.5 g/mol
InChI Key: JHHHZUUWHGJJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in scientific literature. It belongs to the class of thiazinan-2-yl compounds and has a molecular weight of 406.55 g/mol.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. Additionally, Compound X has been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments. It has a high degree of potency against cancer cells and has been shown to have low toxicity in normal cells. Additionally, Compound X has a relatively long half-life, which allows for sustained activity against cancer cells.
However, there are also limitations to the use of Compound X in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, the exact mechanism of action of Compound X is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on Compound X. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action of Compound X and to identify potential drug targets.
Another potential area of research could be on the development of new formulations of Compound X for improved delivery and efficacy. Additionally, studies could be conducted to investigate the potential use of Compound X in combination with other drugs for enhanced therapeutic effects.
Conclusion:
Compound X is a promising chemical compound with potential therapeutic applications in cancer and viral diseases. Its mechanism of action and physiological effects make it an attractive candidate for further research. With continued research and development, Compound X could become an important tool in the fight against cancer and other diseases.

Synthesis Methods

The synthesis of Compound X is a complex process that involves multiple steps. The most commonly used method for synthesizing Compound X is through the reaction of 4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide with thiazoline-2-thione in the presence of a base such as potassium carbonate. This reaction results in the formation of Compound X with a yield of approximately 50%.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been found to have significant activity against various types of cancer cells, including breast, lung, and prostate cancer. Compound X has also been shown to have antiviral activity against the influenza virus and herpes simplex virus.

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-17-9-14-22(15-10-17)12-4-11-21-20(24)18-5-7-19(8-6-18)23-13-2-3-16-27(23,25)26/h5-8,17H,2-4,9-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHHZUUWHGJJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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